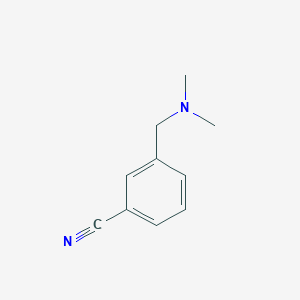

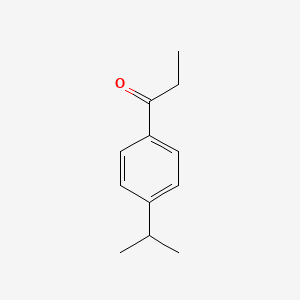

3-(Dimethylaminomethyl)benzonitrile

Overview

Description

Scientific Research Applications

Catalytic Synthesis and Application in Fuel Production

- Polyoxymethylene dimethyl ethers (OME), which contain similar functional groups and may involve benzonitrile derivatives in their synthesis or application, are interesting as oxygenated fuels for diesel engines. The research focuses on developing more efficient catalytic processes for OME production, aiming at reducing hazardous exhaust gas emissions and soot formation during combustion. Efforts are made towards simplifying existing processes to use simpler reactants and less energy, with various catalyst classes being investigated for their efficiency in OME synthesis (Baranowski, Bahmanpour, & Kröcher, 2017).

Environmental and Ecotoxicological Impact

- The review on benzophenone-3 (BP-3), a compound used in sunscreens and related to benzonitrile derivatives through aromatic structure and potential environmental impact, highlights concerns over its widespread use and resultant aquatic ecosystem contamination. The study calls for further research on environmental monitoring and potential long-term exposure consequences, indicating a general need for understanding the ecological risks of similar compounds (Kim & Choi, 2014).

Chemical Synthesis and Medicinal Chemistry

- The research on benzazepines, which shares a benzene core with benzonitrile derivatives, discusses the structure-activity relationships and their applications in developing anticancer agents. This indicates the relevance of studying structural analogs like 3-(Dimethylaminomethyl)benzonitrile for potential therapeutic applications (Kawase, Saito, & Motohashi, 2000).

Alternative Testing Methods

- A review emphasizes the need for alternatives to animal testing in research, which could relate to studies involving 3-(Dimethylaminomethyl)benzonitrile, especially in pharmacological and toxicological evaluations. This highlights an ongoing shift towards more ethical and reliable testing methodologies in scientific research (Doke & Dhawale, 2013).

Safety and Hazards

The safety data sheet for 3-(Dimethylamino)benzonitrile indicates that it may be harmful if swallowed and may cause an allergic skin reaction . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Protective equipment, including gloves and eye protection, should be worn when handling this compound .

properties

IUPAC Name |

3-[(dimethylamino)methyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-12(2)8-10-5-3-4-9(6-10)7-11/h3-6H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWBMFVGIEVNOTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC(=CC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20405119 | |

| Record name | 3-(dimethylaminomethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

42967-27-1 | |

| Record name | 3-(dimethylaminomethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(DIMETHYLAMINOMETHYL)BENZONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Z)-4,4,4-trifluoro-3-oxo-1-(trifluoromethyl)butylidene]-1-hydrazinecarbothioamide](/img/structure/B1308057.png)

![Ethyl 4,4,4-trifluoro-3-[(2,2,2-trifluoroacetyl)amino]-2-butenoate](/img/structure/B1308070.png)

![(E)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-(4-methylphenyl)-2-propenenitrile](/img/structure/B1308071.png)

![2-[3-(hydroxymethyl)piperidino]-5-[(E)-1-naphthylmethylidene]-1,3-thiazol-4(5H)-one](/img/structure/B1308086.png)

![propyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B1308087.png)

![5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one](/img/structure/B1308089.png)

![4-[(dimethylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B1308090.png)